molecular formula C17H20N4O3 B2788365 (2-Methoxypyridin-3-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone CAS No. 1797958-20-3

(2-Methoxypyridin-3-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2788365
CAS RN: 1797958-20-3
M. Wt: 328.372
InChI Key: ICVZDXPAYCDWBQ-UHFFFAOYSA-N
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Description

This compound is a chemical entity that has been found in various studies . It is a complex organic molecule that contains several functional groups, including a methoxy group, a pyridine ring, a piperidine ring, and a pyridazine ring.


Synthesis Analysis

The synthesis of this compound or similar compounds often involves the reaction of a pyridine derivative with a piperidine derivative . The exact synthesis process for this specific compound is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring attached to a methoxy group, a piperidine ring, and a pyridazine ring . The exact three-dimensional structure would need to be determined through techniques such as X-ray crystallography .

Scientific Research Applications

Antimicrobial Activity

MPM and its metal complexes (Cu(II) and Co(II)) have been investigated for their antimicrobial potential. Researchers have tested their efficacy against bacteria such as Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Klebsiella pneumoniae. These compounds demonstrate promising antibacterial properties, making them relevant candidates for combating microbial infections .

Computational Studies

Computational chemistry techniques have been employed to understand the non-covalent interactions of MPM and its metal complexes with bacterial proteins. These studies reveal strong binding affinities, particularly through hydrogen bonding and hydrophobic interactions. Such insights contribute to our understanding of their biological activity .

Carotenoid Extraction

Interestingly, MPM is not only a ligand but also plays a role in carotenoid extraction. Researchers have optimized the extraction process of carotenoids from Dunaliella parva algae using MPM. This work lays the groundwork for potential applications in food, cosmetics, and health supplements .

Synthesis of Chromenones

A one-pot approach involving MPM has been developed for constructing 3-(2-methoxypyridin-3-yl)-4H-chromen-4-ones. This synthetic pathway utilizes readily available epoxides as starting materials. These chromenones find applications in medicinal chemistry and drug discovery .

Coordination Chemistry

MPM acts as a bidentate Schiff base ligand, forming stable complexes with transition metals. These complexes exhibit diverse coordination geometries and electronic properties. Researchers explore their potential as catalysts, sensors, and materials for optoelectronics .

Biological Activity Prediction

Using density functional theory (DFT) descriptors, researchers have predicted the biological activity of MPM and its metal complexes. These computational models provide insights into their pharmacokinetics, toxicity, and potential drug-likeness. The results aid in rational drug design .

Future Directions

The future directions for research on this compound could include further studies on its potential anti-tubercular activity, as well as investigations into its synthesis, physical and chemical properties, and safety profile .

properties

IUPAC Name

(2-methoxypyridin-3-yl)-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-12-5-6-15(20-19-12)24-13-7-10-21(11-8-13)17(22)14-4-3-9-18-16(14)23-2/h3-6,9,13H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVZDXPAYCDWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=C(N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxypyridin-3-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

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